Paeonimetabolin I
Description
Paeonimetabolin I (PM-I) is a major bioactive metabolite derived from paeoniflorin (PF), a monoterpene glycoside abundant in Paeonia lactiflora (Chinese peony) roots. PM-I is formed via enzymatic deglycosylation and structural modifications by intestinal microbiota following oral administration of PF . Pharmacokinetic studies reveal that PM-I exhibits superior bioavailability compared to its parent compound, with significantly higher plasma concentrations (Cmax: 101.7 ng/mL vs. PF’s 20.3 ng/mL at 5 mg/kg oral dose in rats) and prolonged circulation time (t1/2: ~90 minutes) . Its structural backbone (C10H14O4) retains the core monoterpene skeleton of PF but lacks the glucose moiety, which facilitates rapid intestinal absorption .
Properties
CAS No. |
99624-67-6 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-hydroxy-3,10-dimethyl-2,9-dioxatricyclo[4.3.1.03,8]decan-5-one |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-10(12)9(2,4-7(6)11)13-8(5)14-10/h5-6,8,12H,3-4H2,1-2H3 |
InChI Key |
WXMARWINOVVAEN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3(C(CC2=O)(OC1O3)C)O |
Canonical SMILES |
CC1C2CC3(C(CC2=O)(OC1O3)C)O |
Synonyms |
paeonimetabolin I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The table below summarizes key differences between PM-I and related paeoniflorin metabolites:
Key Observations :
- Bioavailability : PM-I’s bioavailability (80–107%) far exceeds PF’s (<5%) due to efficient intestinal bacterial conversion and rapid absorption .
- Structural Impact : The removal of PF’s glucose moiety (PM-I) or hydroxylation (oxypaeoniflorin) alters solubility and target engagement. PM-I’s simpler structure enhances pharmacokinetics, while oxypaeoniflorin retains antioxidant properties but with reduced plasma exposure .
- Functional Divergence : Benzoic acid, a downstream metabolite, acts on the CNS, unlike PM-I’s cardiovascular and neuroprotective roles .
Metabolic Pathway Comparisons
- PM-I vs. PF : PF undergoes deglycosylation by gut microbiota to form PM-I, which is then hydrolyzed to its aglycone . PF’s low oral bioavailability contrasts with PM-I’s high systemic exposure, underscoring PM-I as the primary active form post-oral administration .
- PM-I vs. Paeonimetabolin II : PM-II (C10H14O3) is a sulfated derivative detected in plasma but with uncharacterized pharmacokinetics and bioactivity .
- PM-I vs. Synthetic Analogs : Derivatives like 7R/7S-thioether PM-I (e.g., 7R-8-carboxyethylthio-PM-I) show modified solubility but lack comprehensive efficacy data .
Pharmacodynamic Comparisons
- Neuroprotection : PM-I modulates cAMP pathways in fever reduction , while benzoic acid directly penetrates the blood-brain barrier to exert CNS effects .
- Antioxidant Capacity : PF and oxypaeoniflorin elevate SOD/GSH levels in oxidative stress models, whereas PM-I’s antioxidant role remains secondary to its metabolic origin .
Q & A
Q. How is Paeonimetabolin I detected and quantified in biological samples?
this compound is primarily detected using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). Key parameters include monitoring the [M-H]⁻ ion at m/z 199.0970 and analyzing fragmentation patterns (e.g., m/z 151.1002, 123.0988). Method validation requires alignment with reference standards and spiked recovery tests to ensure precision .
Q. What are the metabolic precursors and pathways involved in this compound biosynthesis?
this compound is a gut- and hepatic-derived metabolite of paeoniflorin, a monoterpene glycoside from Paeonia species. In vitro models (e.g., liver microsomes) and in vivo pharmacokinetic profiling are used to map metabolic pathways, including hydrolysis and oxidation steps .
Q. What pharmacological roles have been attributed to this compound?
Network pharmacology studies identify its involvement in antipyretic pathways (e.g., cAMP-mediated signaling) and antithrombotic effects via shear stress-dependent inhibition of platelet aggregation. These findings are validated using in vitro thrombosis assays under controlled hemodynamic conditions .
Advanced Research Questions
Q. How should metabolomic studies be designed to investigate this compound's mechanistic targets?
- Cohort Design : Ensure homogeneity in clinical metadata (e.g., age, comorbidities) to minimize confounding .
- Sample Size : Estimate via pilot studies or power calculations (e.g., ≥80% power for effect size ≥0.5) .
- Analytical Strategy : Use tandem MS/MS for pathway annotation and integrate transcriptomic data to prioritize high-confidence targets .
Q. How can contradictory findings about this compound's bioactivity be resolved methodologically?
- Sensitivity Analysis : Test robustness against confounders (e.g., diet, co-administered drugs) .
- Multi-Cohort Validation : Replicate studies in independent populations with standardized protocols .
- Multi-Omics Integration : Cross-validate findings with proteomic or transcriptomic datasets to confirm pathway associations .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound?
- Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) responses .
- Pre-Specified Endpoints : Avoid post hoc analyses to reduce Type I errors.
- Power Analysis : Use pilot data to determine sample size requirements for detecting clinically relevant effect sizes .
Q. How can network pharmacology models improve target identification for this compound?
- Data Integration : Incorporate disease-specific transcriptomic datasets (e.g., thromboinflammatory gene expression) .
- False Discovery Rate Control : Apply Benjamini-Hochberg correction to prioritize high-confidence targets.
- Experimental Validation : Use CRISPR-based gene silencing in cellular models to confirm mechanistic links .
Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?
- Standardized Sampling : Fixed intervals for blood/urine collection to capture elimination kinetics .
- Extraction Validation : Use isotopically labeled analogs (e.g., deuterated this compound) to quantify recovery rates .
- Chromatographic Reporting : Document column type, gradient elution parameters, and ion source settings to enable cross-lab replication .
Methodological Resources
- Analytical Chemistry : UHPLC-MS protocols from .
- Experimental Design : Guidelines for metabolomic cohort design from and .
- Data Analysis : Mixed-effects modeling and power calculations per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
